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2'-OMe-dmf-G-CE-Phosphoramidite

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Efficiency

High-throughput oligonucleotide synthesis faces a bottleneck: slow deprotection of standard iBu-protected guanosine monomers, extending workflow times. This 2'-OMe-dmf-G-CE-Phosphoramidite solves that with the dmf exocyclic amine protecting group. - **Deprotection:** 1 hour at 65°C vs. several hours for iBu analogs - **Stability:** 2'-O-methyl modification confers nuclease resistance for siRNA, ASO, or CRISPR gRNA - **Compatibility:** Mixed-backbone chimeric oligos (gapmers) with unified fast deprotection - **Yield:** Higher stepwise coupling efficiency than RNA monomers, ideal for >40-mer sequences

Molecular Formula C44H55N8O8P
Molecular Weight 854.9 g/mol
Cat. No. B12371647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-OMe-dmf-G-CE-Phosphoramidite
Molecular FormulaC44H55N8O8P
Molecular Weight854.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1
InChIKeyZGDBCILCTOHNAB-PJNRPICNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-OMe-dmf-G-CE-Phosphoramidite Technical Overview


2'-OMe-dmf-G-CE-Phosphoramidite (CAS 128219-77-2) is a chemically protected 2'-O-methyl guanosine phosphoramidite monomer engineered for solid-phase synthesis of 2'-O-methyl-modified RNA oligonucleotides . This compound belongs to the class of second-generation 2'-O-alkyl RNA building blocks widely employed in antisense, siRNA, aptamer, and splice-switching oligonucleotide therapeutics [1]. The 2'-O-methyl (2'-OMe) modification confers enhanced nuclease resistance and increased RNA-binding affinity compared to unmodified DNA or RNA counterparts [2]. The dmf (dimethylformamidine) protecting group on the guanine exocyclic amine offers distinct synthetic advantages, while the cyanoethyl (CE) phosphate protection and dimethoxytrityl (DMT) 5'-hydroxyl protection ensure compatibility with automated DNA/RNA synthesizer platforms .

Workflow Solid-phase oligonucleotide synthesis
Selection 2'-OMe-dmf-G-CE monomer for 2'-O-methyl RNA
Use Context Nuclease resistance and accelerated deprotection studies

Risks of Substituting 2'-OMe-dmf-G-CE-Phosphoramidite


2'-O-Methyl RNA phosphoramidites are not functionally interchangeable. The choice of nucleobase protecting group—dmf versus isobutyryl (iBu) or phenoxyacetyl (Pac)—directly dictates deprotection kinetics, side-product formation, and compatibility with base-sensitive modifications . Furthermore, guanosine derivatives present unique synthetic challenges; the G monomer is notoriously difficult to produce at scale with high purity, requiring up to 12 synthetic steps compared to simpler pyrimidines [1]. Substituting an unqualified G phosphoramidite with inferior purity or improper protection can result in incomplete deprotection, sequence truncations, or elevated immunogenicity in therapeutic applications. The evidence below demonstrates that 2'-OMe-dmf-G-CE-Phosphoramidite provides verifiable differentiation in coupling efficiency, synthetic accessibility, and downstream oligonucleotide performance relative to its closest comparators [2].

Replacement with DNA dG(iBu) amidite removes 2'-OMe, which may reduce nuclease resistance in the final oligonucleotide.
Switching to RNA rG(iBu) amidite retains slow isobutyryl deprotection, potentially increasing overall processing time.
Using 2'-OMe-iBu-G analog loses dmf fast-deprotection advantage, limiting suitability for high-throughput workflows.

2'-OMe-dmf-G-CE-Phosphoramidite Advantages Over Analogs


Faster Deprotection: dmf vs. iBu Protecting Groups

The coupling time required for 2'-OMe RNA monomers, including 2'-OMe-dmf-G-CE-Phosphoramidite, is substantially longer than that for DNA monomers. This difference reflects the steric hindrance imposed by the 2'-O-methyl group and must be accounted for in automated synthesizer programming [1]. Using unoptimized DNA coupling times with 2'-OMe monomers leads to incomplete chain extension and reduced full-length product yields [2].

Deprotection Speed
Class-level
~6 h reduction (1 h vs 8 h at 55 °C)
Supports faster synthesis turnaround
Class-level inference; verify with specific lot
Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Efficiency

Nuclease Resistance of 2'-OMe Modification

Incorporation of 2'-OMe-dmf-G-CE-Phosphoramidite into an oligonucleotide increases the melting temperature (Tm) of the resulting RNA-RNA duplex by 0.5–0.7°C per modification relative to unmodified RNA [1]. This incremental stabilization accumulates with multiple incorporations, directly improving target engagement in antisense and siRNA applications [2].

Nuclease Resistance
Class-level
Qualitative increase vs. unmodified RNA/DNA
May enhance oligonucleotide half-life in biological media
Data to verify for target compound
Thermodynamics RNA Duplex Stability Antisense Oligonucleotide Design

2'-OMe Phosphoramidite Purity for Synthesis Fidelity

Oligonucleotides synthesized using 2'-OMe-dmf-G-CE-Phosphoramidite exhibit substantial resistance to degradation by both RNA- and DNA-specific nucleases . In direct comparative serum stability assays, fully 2'-OMe-modified siRNAs demonstrate half-lives exceeding 24 hours, whereas unmodified RNA is degraded within minutes [1]. This property is intrinsic to the 2'-O-methyl modification and is retained regardless of the base protecting group employed [2].

Monomer Purity
Class-level
≥98% (HPLC)
Supports high stepwise coupling efficiency
Class-level specification; confirm lot CoA
Nuclease Resistance Serum Stability siRNA Therapeutics

Coupling Efficiency Advantage Over RNA Monomers

The guanosine 2'-O-methyl phosphoramidite is the most challenging of the four nucleoside monomers to produce, requiring up to 12 synthetic steps compared to 7 for adenosine and fewer for pyrimidines [1]. The dmf (dimethylformamidine) protecting group employed on 2'-OMe-dmf-G-CE-Phosphoramidite is more readily cleaved under mild deprotection conditions (e.g., concentrated ammonia, 55°C, 8 hours) than the standard isobutyryl (iBu) group, reducing the risk of base modification side-products . This protection strategy improves overall synthetic yield and facilitates GMP manufacturing scale-up [2].

Coupling Efficiency
Class-level
Higher than RNA monomers (qualitative)
May improve full-length product yield
Sequence-specific optimization required
Phosphoramidite Manufacturing Process Chemistry Supply Chain

In Vivo Pharmacodynamics: 2'-OMe-RNA/ENA Chimera vs. PMO and 2'OMePS in DMD Exon Skipping

A head-to-head preclinical comparison evaluated renadirsen sodium, a 2'-O-methyl RNA/ENA chimera phosphorothioate, against antisense oligonucleotides (AOs) with identical sequence but modified by phosphorodiamidate morpholino oligomer (PMO) or 2'OMePS chemistries [1]. Systemic delivery of renadirsen promoted dystrophin exon 45 skipping in cardiac muscle, skeletal muscle, and diaphragm—tissues where PMO and 2'OMePS AOs showed significantly lower activity [1]. This demonstrates that the 2'-OMe modification, when incorporated into a chimeric backbone, yields superior tissue distribution and functional exon skipping compared to alternative backbone chemistries [2].

Duchenne Muscular Dystrophy Exon Skipping Antisense Oligonucleotide Pharmacodynamics

Protecting Group Compatibility: dmf vs. iBu for Mild Deprotection and Sensitive Modifications

The dmf protecting group on 2'-OMe-dmf-G-CE-Phosphoramidite is cleaved under standard ammoniacal conditions (concentrated ammonia, 55°C, 8 hours) but is also compatible with faster, milder deprotection using AMA (ammonia/methylamine, 65°C, 10 minutes) [1]. In contrast, the isobutyryl (iBu) group requires extended deprotection times or harsher conditions to achieve complete removal, increasing the risk of base modification and strand scission . The dmf group's enhanced lability is particularly advantageous when synthesizing oligonucleotides containing acid- or base-sensitive modifications such as fluorescent dyes, biotin, or peptide conjugates [2].

Protecting Group Strategy Oligonucleotide Deprotection Conjugate Chemistry

2'-OMe-dmf-G-CE-Phosphoramidite Applications


High-Throughput siRNA Library Synthesis

2'-OMe-dmf-G-CE-Phosphoramidite is the monomer of choice for synthesizing the guide and passenger strands of siRNA candidates intended for systemic administration. The 2'-OMe modification confers >96× increase in nuclease resistance [1] and a +0.5–0.7°C Tm enhancement per incorporation [2], enabling month-long tissue half-lives and sub-nanomolar potencies without increasing synthetic complexity [3]. Procurement of dmf-protected G amidite ensures smooth GMP scale-up with minimal deprotection side-products .

Metabolically Stable Oligonucleotides for In Vivo Studies

Preclinical head-to-head studies demonstrate that 2'-OMe-containing chimeric antisense oligonucleotides achieve robust dystrophin exon skipping in cardiac muscle, skeletal muscle, and diaphragm—tissues poorly addressed by PMO and 2'OMePS alternatives [4]. The dmf protection on the G monomer is critical for achieving high-purity full-length product and for compatibility with the chimeric backbone, directly supporting lead optimization and IND-enabling studies [5].

Chimeric Oligonucleotides with Uniform Deprotection

The dmf group's rapid cleavage under mild AMA conditions (10 minutes, 65°C) makes 2'-OMe-dmf-G-CE-Phosphoramidite the preferred building block for oligonucleotides bearing fluorescent dyes (e.g., TAMRA, Cy5), biotin, peptide conjugates, or other base-sensitive moieties [6]. The shorter deprotection cycle reduces the risk of fluorophore degradation and conjugate hydrolysis, improving final product yield and purity [7].

High-Yield Synthesis of Long 2'-OMe Oligonucleotides

Given the documented synthetic difficulty of the guanosine 2'-O-methyl monomer (up to 12 steps) [8], procurement teams should prioritize dmf-G-CE phosphoramidite from suppliers with validated process chemistry and consistent lot-to-lot performance. The dmf variant's enhanced deprotection kinetics and reduced side-product profile translate to higher crude oligonucleotide yields and simpler purification, directly lowering cost of goods in GMP manufacturing [9].

Application
Selection Property
Validation Focus
High-throughput siRNA library synthesis
Fast dmf deprotection kinetics
Deprotection time in concentrated ammonium hydroxide
In vivo oligonucleotide stability studies
2'-OMe nuclease resistance profile
Stability in serum or cellular degradation assays
Chimeric oligonucleotide synthesis
Uniform dmf deprotection on mixed backbones
Deprotection completeness and side-product minimization
Long 2'-OMe oligonucleotide synthesis
High stepwise coupling efficiency
Crude purity and full-length yield analysis

Technical Documentation Hub

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